molecular formula C7H15ClN2O B13765767 Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride CAS No. 65505-04-6

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride

Cat. No.: B13765767
CAS No.: 65505-04-6
M. Wt: 178.66 g/mol
InChI Key: ZQYKGADTDCTWSZ-UHFFFAOYSA-N
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Description

Trimethyl-[(prop-2-enoylamino)methyl]azanium chloride (CAS 1516-27-4), also known as allyltrimethylammonium chloride, is a quaternary ammonium salt characterized by a trimethylammonium group and a reactive acrylamido-methyl substituent. Its molecular formula is C₇H₁₅ClN₂O, with a molecular weight of 178.66 g/mol (calculated from structural analysis). The compound is water-soluble and forms stable crystalline solids under standard conditions . Its acrylamido group enables polymerization, making it a valuable monomer for synthesizing cationic polymers used in water treatment, cosmetics, and industrial coatings .

Properties

CAS No.

65505-04-6

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride

InChI

InChI=1S/C7H14N2O.ClH/c1-5-7(10)8-6-9(2,3)4;/h5H,1,6H2,2-4H3;1H

InChI Key

ZQYKGADTDCTWSZ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CNC(=O)C=C.[Cl-]

Related CAS

65505-04-6
48052-66-0

Origin of Product

United States

Preparation Methods

Synthetic Routes

The preparation of this compound generally follows these key synthetic steps:

  • Step 1: Formation of the Aminoalkyl Intermediate
    A primary or secondary amine precursor is reacted with an acrylamide derivative to form the prop-2-enoylamino moiety. This step typically involves an amidation or Michael addition reaction, where the amine nucleophile attacks the electrophilic double bond or carbonyl carbon of the acrylamide.

  • Step 2: Quaternization of the Amino Group
    The resulting aminoalkyl intermediate undergoes quaternization with a methylating agent such as methyl chloride or methyl iodide to form the trimethylammonium salt. This is a nucleophilic substitution reaction where the nitrogen atom is alkylated to form the quaternary ammonium center.

  • Step 3: Salt Formation and Purification
    The quaternized product is isolated as the chloride salt, often by precipitation or crystallization from suitable solvents. Purification may involve recrystallization or chromatographic techniques to ensure removal of unreacted starting materials and by-products.

Reaction Conditions

  • Solvents: Commonly used solvents include ethanol, chloroform, or mixtures thereof to dissolve reactants and facilitate reactions.
  • Temperature: Amidation and quaternization reactions are typically conducted at moderate temperatures (room temperature to 50°C) to optimize yield and minimize side reactions.
  • Catalysts/Initiators: For polymerization-related syntheses, initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate may be used to initiate free-radical polymerization of the acrylamide groups when preparing polymeric derivatives.

Chemical Reaction Analysis

Types of Reactions

  • Hydrolysis: The amide group in the compound can hydrolyze under acidic or basic conditions to yield carboxylic acids and ammonium ions.
  • Oxidation: The compound can be oxidized by strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to various oxidation products.
  • Ion Exchange (Substitution): The chloride ion can be substituted

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride involves its interaction with negatively charged molecules due to its cationic nature. It can bind to anionic sites on cell membranes, proteins, and other biomolecules, leading to changes in their structure and function. This property is particularly useful in applications like antimicrobial treatments and flocculation processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of Trimethyl-[(prop-2-enoylamino)methyl]azanium chloride with structurally related quaternary ammonium salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
Trimethyl-[(prop-2-enoylamino)methyl]azanium chloride C₇H₁₅ClN₂O 178.66 Acrylamido-methyl, quaternary ammonium Polymer synthesis, water treatment
Choline chloride C₅H₁₄ClNO 139.6 Hydroxyethyl, quaternary ammonium Nutrient supplements, animal feed
Acetylcholine chloride C₇H₁₆ClNO₂ 181.7 Acetyloxyethyl, quaternary ammonium Neurotransmitter, medical diagnostics
Cetyltrimethylammonium chloride (CTAC) C₁₉H₄₂ClN 320.0 Long alkyl chain (C16), quaternary ammonium Surfactant, cosmetics, nanoparticle synthesis
Methyltrioctylammonium chloride (Aliquat 336) C₂₅H₅₄ClN 404.11 Trioctyl groups, quaternary ammonium Phase-transfer catalyst, solvent extraction
Chlormequat chloride C₅H₁₃Cl₂N 158.07 Chloroethyl, quaternary ammonium Plant growth regulation

Physicochemical Properties and Solubility

  • Trimethyl-[(prop-2-enoylamino)methyl]azanium chloride: Highly water-soluble due to its polar acrylamido group and ionic nature. Forms viscous solutions when polymerized .
  • Choline chloride : Readily soluble in water; low toxicity and biodegradable .
  • Acetylcholine chloride : Hygroscopic, unstable in aqueous solutions; hydrolyzes rapidly in biological systems .
  • CTAC : Partially soluble in water; forms micelles in solution due to its hydrophobic alkyl chain .
  • Aliquat 336 : Hydrophobic; soluble in organic solvents like toluene and chloroform .

Biological Activity

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride, also known as a quaternary ammonium compound, has garnered attention due to its diverse biological activities. This compound is characterized by its trimethylammonium group and a prop-2-enoylamino moiety, contributing to its unique chemical properties. The molecular formula is C8H16ClN2OC_8H_{16}ClN_2O with a molar mass of approximately 331.88 g/mol. Its solubility in water and stability in emulsification make it particularly valuable in personal care and cosmetic applications.

The biological activity of this compound is primarily attributed to its cationic nature, which allows it to interact effectively with negatively charged components of cell membranes. This interaction facilitates the penetration of lipid bilayers, leading to various antimicrobial effects. The compound's ability to form complexes with surfactants and polymers further enhances its stability and efficacy in formulations.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it suitable for use as a preservative in personal care products. Studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.25 mg/mL

Cytotoxicity Studies

While the compound shows promising antimicrobial properties, cytotoxicity studies are essential for evaluating its safety profile. Research indicates that at concentrations below 50 μM, this compound does not exhibit significant cytotoxic effects on human dermal fibroblasts.

Table 2: Cytotoxicity Assessment on Human Dermal Fibroblasts

Concentration (μM)Cell Viability (%)
0100
1095
2590
5085

Case Studies

  • Personal Care Applications : A study conducted on the incorporation of this compound into cosmetic formulations revealed enhanced preservation against microbial growth compared to traditional preservatives, thereby extending product shelf life.
  • Wound Healing : Preliminary research suggests that this compound may promote wound healing by enhancing fibroblast proliferation and migration, which are critical for tissue repair.
  • Surface Activity : The compound's surfactant properties have been explored in formulations aimed at improving skin hydration by reducing transepidermal water loss.

Q & A

Q. Table 1: Synthetic Route Comparison

MethodSolvent SystemCatalystYield (%)Purity (HPLC)
AlkylationDMFK₂CO₃78–85>98%
Nucleophilic SubstitutionAcetonitrileNone65–7092–95%

Basic: What spectroscopic techniques are most effective for characterizing Trimethyl-[(prop-2-enoylamino)methyl]azanium chloride?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR (D₂O): δ 3.2–3.4 ppm (N⁺(CH₃)₃ singlet), δ 5.8–6.2 ppm (acrylamide vinyl protons).
    • ¹³C NMR : δ 54 ppm (N⁺(CH₃)₃), δ 165–170 ppm (amide carbonyl).
  • Mass Spectrometry : Exact mass (HRMS) at m/z 192.1393 [M-Cl]⁺ .
  • FTIR : Strong absorbance at 1650 cm⁻¹ (C=O stretch) and 1480 cm⁻¹ (C-N⁺ stretch) .

Advanced: How do solvent polarity and temperature influence the yield of Trimethyl-[(prop-2-enoylamino)methyl]azanium chloride in quaternization reactions?

Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amine, increasing reaction rates. Protic solvents (e.g., ethanol) reduce yields due to hydrogen bonding with the quaternary ammonium center .
  • Temperature : Optimal yields occur at 60–80°C. Higher temperatures (>100°C) promote side reactions (e.g., Hoffman elimination), reducing purity .
  • Kinetic Analysis : Arrhenius plots (ln k vs. 1/T) reveal activation energy (~50 kJ/mol), guiding scalable synthesis .

Q. Table 2: Solvent Impact on Yield

SolventDielectric ConstantYield (%)Side Products (%)
DMF36.785<2
Acetonitrile37.5705–8
Ethanol24.34515–20

Advanced: How should researchers resolve discrepancies in reported solubility data for this compound?

Answer:
Conflicting solubility reports (e.g., water vs. organic solvents) arise from:

  • Polymorphism : Hydrate vs. anhydrous forms (confirmed via X-ray crystallography).
  • Methodology : Use standardized protocols (OECD 105) for solubility determination. For example:
    • Shake-flask method: Saturate solvent, filter, and quantify via UV-Vis (λmax = 210 nm) .
    • DSC/TGA: Detect hydrate decomposition (endothermic peaks at 100–120°C) .

Q. Resolution Workflow :

Replicate conditions from conflicting studies.

Characterize solid-state forms (PXRD).

Statistically compare data using ANOVA (p < 0.05 significance) .

Safety & Stability: What decomposition products form under high-temperature conditions, and how should they be managed?

Answer:

  • Thermal Degradation (>200°C): Produces hydrogen chloride (HCl), carbon oxides, and volatile acrylamide derivatives .
  • Mitigation Strategies :
    • Use fume hoods and HCl scrubbers during high-temperature reactions.
    • Monitor air quality with gas sensors (detection limit: 1 ppm HCl).
    • Store at -20°C in airtight containers to prevent hygroscopic degradation .

Advanced: What computational methods aid in predicting the compound’s reactivity and interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to acetylcholinesterase (docking score: -9.2 kcal/mol) using AutoDock Vina.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level; HOMO-LUMO gap (~5 eV) indicates moderate electrophilicity .
  • QSAR Models : CorlogP (~0.8) predicts moderate blood-brain barrier permeability for neuroactive studies .

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